![molecular formula C11H7Cl2NO3 B5717697 N-(3,5-dichloro-4-hydroxyphenyl)-2-furamide](/img/structure/B5717697.png)
N-(3,5-dichloro-4-hydroxyphenyl)-2-furamide
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Overview
Description
N-(3,5-dichloro-4-hydroxyphenyl)-2-furamide, also known as diethylstilbestrol (DES), is a synthetic estrogen that was first synthesized in 1938. It was widely used in the medical field as a hormone replacement therapy for menopausal women and for the prevention of miscarriages. However, it was later discovered that DES had harmful effects on both the mothers who took it and their offspring, leading to its discontinuation in the 1970s.
Mechanism of Action
DES acts as an estrogen receptor agonist, binding to estrogen receptors in the body and activating them. This leads to an increase in estrogenic activity, which can have a variety of effects on the body.
Biochemical and Physiological Effects
DES has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase bone density, reduce the risk of heart disease, and improve cognitive function in postmenopausal women. However, it has also been linked to an increased risk of breast cancer, as well as other health problems.
Advantages and Limitations for Lab Experiments
DES has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a well-established mechanism of action. However, its use is limited by its potential health risks and its status as a controlled substance.
Future Directions
There are several potential future directions for research on DES. One area of interest is its potential use in the treatment of cancer, particularly breast cancer. Researchers are also investigating its use in the treatment of osteoporosis and other bone disorders. Additionally, there is ongoing research on the long-term health effects of DES exposure, particularly in individuals who were exposed to the drug in utero.
Synthesis Methods
DES can be synthesized by the condensation of 3,5-dichloro-4-hydroxybenzaldehyde with ethyl acetoacetate, followed by cyclization with ammonium acetate. The resulting product is then hydrolyzed with sodium hydroxide to yield DES.
Scientific Research Applications
DES has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of certain types of cancer cells, including breast, prostate, and ovarian cancer cells. DES has also been investigated for its use in the treatment of osteoporosis, as it has been shown to increase bone density in postmenopausal women.
properties
IUPAC Name |
N-(3,5-dichloro-4-hydroxyphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3/c12-7-4-6(5-8(13)10(7)15)14-11(16)9-2-1-3-17-9/h1-5,15H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZSNTMQOWTSBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichloro-4-hydroxyphenyl)furan-2-carboxamide |
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